molecular formula C11H14N4O B1326650 (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine CAS No. 1035840-17-5

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine

Cat. No. B1326650
CAS RN: 1035840-17-5
M. Wt: 218.26 g/mol
InChI Key: MEAMSTOPEAYMQF-UHFFFAOYSA-N
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Description

“(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine” is a chemical compound with the linear formula C10H13O1N4Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a complex structure that includes an oxazolo[4,5-b]pyridin-2-yl group attached to a pyrrolidin-3-yl group . The InChI key for this compound is XXCDCSGBBLVQAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C10H13O1N4Cl1, and it has a molecular weight of 305.20 .

Scientific Research Applications

Heterocycles containing nitrogen, sulfur, and oxygen have been identified as key structures in the development of drugs targeting the Central Nervous System (CNS). These functional groups, found in compounds such as pyridine, azole, and imidazole, play a significant role in synthesizing compounds with potential CNS activity. The search for novel CNS drugs is motivated by the increasing prevalence of CNS disorders, which are influenced by genetic, environmental, social, and dietary factors. Despite the advancement in CNS drug development, many existing drugs come with adverse effects, including addiction and dependence, highlighting the need for novel therapeutic agents with improved safety profiles (S. Saganuwan, 2017).

Oxazolone Moieties in Drug Discovery

The oxazolone ring, a five-membered heterocyclic compound, is significant due to its pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. The structural diversity and therapeutic potential of oxazolone derivatives have led to various synthetic routes for their preparation, further highlighting their importance in medicinal chemistry and drug development. This compound's presence in drugs underscores the continuous effort to discover and design novel therapeutic agents with diverse biological activities (Neelottama Kushwaha & S. Kushwaha, 2021).

Heterocyclic N-oxide in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, have shown significant potential in organic synthesis, catalysis, and medicinal applications. These compounds have been used to develop metal complexes, catalysts, and drugs with anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxide motifs in chemistry and drug development underscores their potential in creating innovative solutions for health-related challenges (Dongli Li et al., 2019).

Pyrrolidine as a Versatile Scaffold in Drug Development

The pyrrolidine ring, a five-membered nitrogen heterocycle, has been widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its sp3-hybridization, contribution to stereochemistry, and non-planarity offer a unique advantage in exploring pharmacophore space, leading to the development of bioactive molecules with target selectivity. The diverse biological activities and structural modifications of pyrrolidine-based compounds highlight their importance in the ongoing search for new and effective therapeutic agents (Giovanna Li Petri et al., 2021).

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

properties

IUPAC Name

[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-6-8-3-5-15(7-8)11-14-10-9(16-11)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAMSTOPEAYMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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